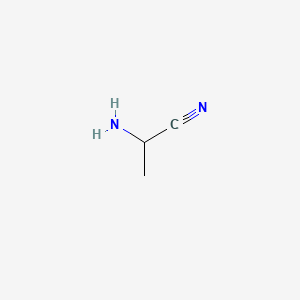
2-Aminopropanenitrile
Cat. No. B1206528
Key on ui cas rn:
2134-48-7
M. Wt: 70.09 g/mol
InChI Key: UAMZETBJZRERCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04156738
Procedure details


To a stirring solution of 21.1 g (0.3 mole) 2-aminopropionitrile in 300 ml. dry tetrahydrofuran under a nitrogen atmosphere, there is added 30.7 g (0.3 mole) t-butyl isocyanate (97%). The resulting mixture is heated at reflux for five hours. At the end of this period, the tetrahydrofuran is removed at reduced pressure. The solid is recrystallized from methanol:water, 60:40, to give N-(1-cyanoethyl)-N'-(1,1-dimethylethyl)urea, m.p. 161°-3°.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH:2]([CH3:5])[C:3]#[N:4].[C:6]([N:10]=[C:11]=[O:12])([CH3:9])([CH3:8])[CH3:7]>O1CCCC1>[C:3]([CH:2]([NH:1][C:11]([NH:10][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:12])[CH3:5])#[N:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21.1 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(C#N)C
|
Step Two
|
Name
|
|
|
Quantity
|
30.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)N=C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for five hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At the end of this period, the tetrahydrofuran is removed at reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid is recrystallized from methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C(C)NC(=O)NC(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
